Triethylene glycol bis(chloroformate), also known as triethylene glycol dichloroformate, is used in organic synthesis as a reagent for various reactions, including:
Triethylene glycol bis(chloroformate) finds applications in polymer chemistry for the synthesis of various polymers, including:
Carbonochloridic acid, 1,2-ethanediylbis(oxy-2,1-ethanediyl) ester is a chemical compound characterized by its molecular formula and an average mass of approximately 275.08 g/mol. This compound is an ester formed from two ethylene glycol units linked by a carbonochloridic acid moiety, making it a significant molecule in organic chemistry. It is identified by its potential hazards, being classified as toxic if swallowed and causing burns upon contact with skin .
These reactions are significant in synthetic organic chemistry for creating complex molecules.
Synthesis of carbonochloridic acid, 1,2-ethanediylbis(oxy-2,1-ethanediyl) ester typically involves:
These methods require careful handling due to the toxic nature of some reagents involved.
Carbonochloridic acid, 1,2-ethanediylbis(oxy-2,1-ethanediyl) ester finds applications in various fields:
Several compounds share structural similarities with carbonochloridic acid, 1,2-ethanediylbis(oxy-2,1-ethanediyl) ester. Here is a comparison highlighting its uniqueness:
Carbonochloridic acid, 1,2-ethanediylbis(oxy-2,1-ethanediyl) ester stands out due to its specific combination of functionalities that lend it unique properties for various chemical applications while also presenting significant safety concerns.
Corrosive;Acute Toxic